molecular formula C19H21ClN2O B5006400 N-(2-ethoxyphenyl)-2,8-dimethylquinolin-4-amine;hydrochloride

N-(2-ethoxyphenyl)-2,8-dimethylquinolin-4-amine;hydrochloride

Cat. No.: B5006400
M. Wt: 328.8 g/mol
InChI Key: XZKOWJKZABJBRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-2,8-dimethylquinolin-4-amine;hydrochloride is a chemical compound with a complex structure that includes an ethoxyphenyl group and a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-2,8-dimethylquinolin-4-amine;hydrochloride typically involves multiple steps. One common method starts with the preparation of the quinoline backbone, followed by the introduction of the ethoxyphenyl group. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reactions. Specific details on the synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as refluxing, crystallization, and purification using techniques like chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(2-ethoxyphenyl)-2,8-dimethylquinolin-4-amine;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions: Common reagents used in these reactions include bromine for oxidation, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions with bromine can lead to the formation of brominated derivatives, which may have different biological activities compared to the parent compound .

Scientific Research Applications

N-(2-ethoxyphenyl)-2,8-dimethylquinolin-4-amine;hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including its role as an inhibitor or activator of specific biological pathways.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2,8-dimethylquinolin-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N-(2-ethoxyphenyl)-2,8-dimethylquinolin-4-amine;hydrochloride include other quinoline derivatives and ethoxyphenyl-substituted compounds. These compounds share structural similarities but may differ in their biological activities and applications .

Uniqueness: What sets this compound apart from similar compounds is its unique combination of the ethoxyphenyl group and the quinoline backbone. This combination can result in distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2,8-dimethylquinolin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O.ClH/c1-4-22-18-11-6-5-10-16(18)21-17-12-14(3)20-19-13(2)8-7-9-15(17)19;/h5-12H,4H2,1-3H3,(H,20,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKOWJKZABJBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=CC(=NC3=C(C=CC=C23)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.